molecular formula C9H9NO4 B1598935 2-(4-carbamoylphenoxy)acetic Acid CAS No. 29936-86-5

2-(4-carbamoylphenoxy)acetic Acid

Cat. No.: B1598935
CAS No.: 29936-86-5
M. Wt: 195.17 g/mol
InChI Key: FUKPHJNVITWAOX-UHFFFAOYSA-N
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Description

2-(4-carbamoylphenoxy)acetic acid is an organic compound with the molecular formula C9H9NO4. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a carbamoyl group attached to a phenoxyacetic acid moiety, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(4-carbamoylphenoxy)acetic acid can be synthesized through several methods. One common approach involves the reaction of 4-aminobenzoic acid with chloroacetic acid under basic conditions to form the desired product. The reaction typically proceeds as follows:

  • Dissolve 4-aminobenzoic acid in a suitable solvent, such as ethanol.
  • Add chloroacetic acid and a base, such as sodium hydroxide, to the solution.
  • Heat the mixture to reflux for several hours.
  • Cool the reaction mixture and acidify with hydrochloric acid to precipitate the product.
  • Filter and purify the product by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes:

  • Large-scale reaction vessels for mixing and heating the reactants.
  • Continuous monitoring of reaction conditions, such as temperature and pH.
  • Efficient purification techniques, such as crystallization or chromatography, to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

2-(4-carbamoylphenoxy)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbamoyl group to an amine group.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Various substituted phenoxyacetic acid derivatives.

Scientific Research Applications

2-(4-carbamoylphenoxy)acetic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, such as analgesic and anti-inflammatory activities.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4-carbamoylphenoxy)acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibiting enzymes: It can inhibit certain enzymes involved in inflammatory pathways, reducing inflammation.

    Modulating receptors: It may interact with receptors on cell surfaces, altering cellular responses.

    Affecting gene expression: The compound can influence the expression of genes related to inflammation and pain.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-carbamoylphenoxy)acetic acid
  • 2-(3-carbamoylphenoxy)acetic acid
  • 4-carbamoylphenoxyacetic acid

Uniqueness

2-(4-carbamoylphenoxy)acetic acid is unique due to the specific positioning of the carbamoyl group on the phenoxy ring, which imparts distinct chemical and biological properties. This positioning can influence the compound’s reactivity, solubility, and interaction with biological targets, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-(4-carbamoylphenoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c10-9(13)6-1-3-7(4-2-6)14-5-8(11)12/h1-4H,5H2,(H2,10,13)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUKPHJNVITWAOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)N)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20393507
Record name 2-(4-carbamoylphenoxy)acetic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20393507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29936-86-5
Record name 2-(4-carbamoylphenoxy)acetic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20393507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-carbamoylphenoxy)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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